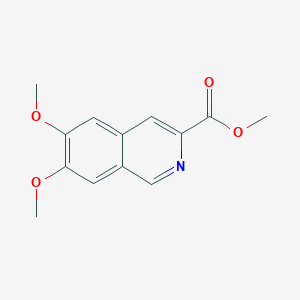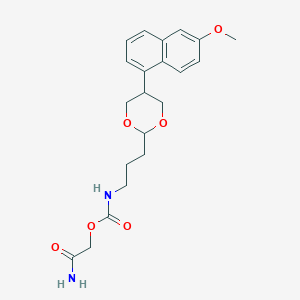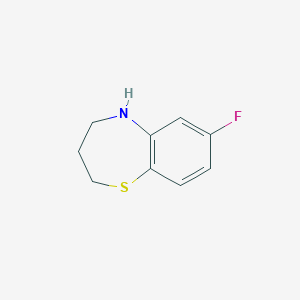
2-((5-methoxy-1H-indol-3-yl)thio)acetonitrile
説明
2-((5-Methoxy-1H-indol-3-yl)thio)acetonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a thioacetonitrile group at the 3-position, making it a unique and interesting molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methoxy-1H-indol-3-yl)thio)acetonitrile typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Thioacetonitrile Introduction: The 5-methoxyindole is reacted with a thioacetonitrile reagent under controlled conditions to introduce the thioacetonitrile group at the 3-position of the indole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 2-((5-Methoxy-1H-indol-3-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetonitrile group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
特性
CAS番号 |
61021-31-6 |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC名 |
2-[(5-methoxy-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C11H10N2OS/c1-14-8-2-3-10-9(6-8)11(7-13-10)15-5-4-12/h2-3,6-7,13H,5H2,1H3 |
InChIキー |
QZXRJMUWJXHLQG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2SCC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














